molecular formula C12H18N2O B13273301 N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide

N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide

Cat. No.: B13273301
M. Wt: 206.28 g/mol
InChI Key: BLQJMOMPRPDLGP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide: is an organic compound with the molecular formula C12H18N2O. This compound is characterized by the presence of a dimethylamino group and a phenylethyl group attached to an acetamide backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide typically involves the reaction of N-(2-phenylethyl)acetamide with dimethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. One common method involves mixing N-(2-phenylethyl)acetamide with dimethylamine in an organic solvent such as dichloromethane, followed by the addition of a phase transfer catalyst. The reaction mixture is then stirred at room temperature until the desired product is formed .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of analgesics and anti-inflammatory agents. Its structural features make it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to medicinal chemistry, sets it apart from other similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-dimethyl-2-(2-phenylethylamino)acetamide

InChI

InChI=1S/C12H18N2O/c1-14(2)12(15)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

BLQJMOMPRPDLGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCCC1=CC=CC=C1

Origin of Product

United States

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